molecular formula C₂₀H₂D₁₀O₂ B1154820 Benzo[a]​pyrene-​9,​10-​diol-d10

Benzo[a]​pyrene-​9,​10-​diol-d10

Cat. No.: B1154820
M. Wt: 294.37
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrene-9,10-diol-d10 is a deuterated analog of the polycyclic aromatic hydrocarbon (PAH) metabolite benzo[a]pyrene-9,10-dihydrodiol. The "d10" designation indicates that ten hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify PAH metabolites in environmental and biological samples . Its isotopic labeling ensures minimal interference with non-deuterated analytes, enhancing measurement accuracy in complex matrices.

Properties

Molecular Formula

C₂₀H₂D₁₀O₂

Molecular Weight

294.37

Synonyms

9,10-Dihydroxybenzo[a]pyrene-d10

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Benzo[a]pyrene Dihydrodiol Isomers

Benzo[a]pyrene undergoes enzymatic oxidation by cytochrome P450 (CYP) enzymes and epoxide hydrolase to form multiple dihydrodiol isomers. Key isomers include:

Compound Position of Dihydrodiol Toxicity Profile Role in Metabolism
Benzo[a]pyrene-9,10-diol-d10 9,10 positions Low (used as analytical standard) Reference for quantification
Benzo[a]pyrene-7,8-dihydrodiol 7,8 positions Precursor to highly mutagenic BPDE Metabolic intermediate
Benzo[a]pyrene-4,5-dihydrodiol 4,5 positions Low mutagenicity Minor degradation product
Benzo[a]pyrene-11,12-dihydrodiol 11,12 positions Not well-characterized Rarely detected in degradation studies
  • Structural Differences : The 9,10-diol-d10 lacks the epoxide group present in diol epoxides (e.g., BPDE) and is distinguished by deuterium substitution.

Comparison with Benzo[a]pyrene Diol Epoxides (BPDE and rev-BPDE)

Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide (BPDE) is the ultimate carcinogenic metabolite of benzo[a]pyrene, formed via epoxidation of the 7,8-dihydrodiol. A structural isomer, rev-BPDE (benzo[a]pyrene-9,10-dihydrodiol-7,8-epoxide), differs in the position of the epoxide and diol groups .

Property Benzo[a]pyrene-9,10-diol-d10 BPDE rev-BPDE
Functional Groups Dihydrodiol (9,10) + d10 Dihydrodiol (7,8) + epoxide (9,10) Dihydrodiol (9,10) + epoxide (7,8)
Mutagenicity Non-mutagenic High (induces chromosomal breaks) Moderate (less studied)
Stability High (deuterated) Low (half-life: 30 sec–12 min) Similar to BPDE
DNA Adduct Formation None Forms covalent adducts (e.g., dG) Limited data
  • Toxicity : BPDE is 10–40× more cytotoxic than its parent compound, benzo[a]pyrene, due to its ability to form DNA adducts linked to lung cancer .
  • Stereochemistry : BPDE exists as enantiomers (diol epoxide 1 and 2) with distinct mutagenic activities; diol epoxide 1 is more mutagenic but less stable than diol epoxide 2 .

Comparison with Hydroxylated Metabolites (e.g., 3-Hydroxybenzo[a]pyrene)

Hydroxylated metabolites, such as 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene, are formed via CYP-mediated oxidation. These compounds exhibit different biological activities:

Compound Functional Group Toxicity Analytical Use
Benzo[a]pyrene-9,10-diol-d10 Dihydrodiol Non-toxic (reference standard) Quantification of PAH metabolites
3-Hydroxybenzo[a]pyrene Hydroxyl (3-position) Moderate (indirect mutagen) Biomarker of exposure
9-Hydroxybenzo[a]pyrene Hydroxyl (9-position) Low (epidermal hyperplasia) Studied in tumor promotion
  • Metabolic Pathways : Hydroxylation is a detoxification route, but some metabolites (e.g., 9-hydroxybenzo[a]pyrene) retain tumor-promoting activity .

Comparison with Other Oxidized Derivatives (Quinones and Diones)

Benzo[a]pyrene-6,12-dione and 9,10-dihydrobenzo[a]pyrene-7(8H)-one are oxidation products formed via photodegradation or enzymatic pathways:

Compound Structure Toxicity Formation Pathway
Benzo[a]pyrene-9,10-diol-d10 Dihydrodiol + d10 Non-toxic Synthetic (deuterated standard)
Benzo[a]pyrene-6,12-dione Quinone Reactive oxygen species (ROS) generation Photodegradation
10-Oxabenzo[def]chrysen-9-one Ketone Low (detoxification intermediate) Bacterial degradation
  • ROS Generation: Quinones like benzo[a]pyrene-6,12-dione contribute to oxidative stress, unlike the inert 9,10-diol-d10 .

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